3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile
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Overview
Description
3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the diazotization of 2-methoxyaniline followed by coupling with 4-aminobenzylamine. The resulting intermediate is then reacted with acrylonitrile under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium cyanide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Oxidation products may include carboxylic acids or ketones.
Reduction: Reduction typically yields amines or alcohols.
Substitution: Substitution reactions can produce a variety of nitrile derivatives.
Scientific Research Applications
3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(2-Methoxyphenyl)diazenyl]aniline: Similar structure but lacks the propanenitrile group.
4-[(E)-(2-Methoxyphenyl)diazenyl]benzonitrile: Similar structure but lacks the amino group.
3-[(4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl)amino]propanenitrile: Similar structure but with different substitution patterns.
Uniqueness
3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
59528-10-8 |
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Molecular Formula |
C17H18N4O |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-[[4-[(2-methoxyphenyl)diazenyl]phenyl]methylamino]propanenitrile |
InChI |
InChI=1S/C17H18N4O/c1-22-17-6-3-2-5-16(17)21-20-15-9-7-14(8-10-15)13-19-12-4-11-18/h2-3,5-10,19H,4,12-13H2,1H3 |
InChI Key |
BTGGUCBMZASVPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)CNCCC#N |
Origin of Product |
United States |
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